2-(4-methoxyphenyl)-5-(3-nitrophenyl)-5H,6H,7H-[1,2,4]triazolo[3,2-b][1,3]thiazin-7-one
Description
Properties
IUPAC Name |
2-(4-methoxyphenyl)-5-(3-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O4S/c1-26-14-7-5-11(6-8-14)17-19-18-21(20-17)16(23)10-15(27-18)12-3-2-4-13(9-12)22(24)25/h2-9,15H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQVRDFWONXTDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=O)CC(SC3=N2)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-methoxyphenyl)-5-(3-nitrophenyl)-5H,6H,7H-[1,2,4]triazolo[3,2-b][1,3]thiazin-7-one is a member of the triazolothiadiazine family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a triazole ring fused with a thiadiazine moiety. Its structural formula can be represented as follows:
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. It has been shown to inhibit enzymes and receptors involved in critical physiological processes. Notably, it exhibits:
- Enzyme Inhibition : The compound acts as an inhibitor for several key enzymes including carbonic anhydrase and cholinesterase, which are vital in various metabolic pathways .
- Antimicrobial Activity : It has demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) suggests that the presence of specific substituents enhances its potency against pathogens like Staphylococcus aureus and Escherichia coli .
Biological Activity Overview
Case Studies
-
Antimicrobial Efficacy Study
- A recent study evaluated the antimicrobial activity of various triazolothiadiazine derivatives, including our compound. The results indicated that it had a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics like vancomycin and ciprofloxacin, showcasing its potential as a novel antimicrobial agent .
- Anticancer Activity Assessment
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the phenyl groups significantly influence the biological activity of the compound. Electron-donating groups on the aromatic rings enhance antimicrobial potency while specific substitutions at the triazole position are crucial for anticancer efficacy .
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2-(4-methoxyphenyl)-5-(3-nitrophenyl)-5H,6H,7H-[1,2,4]triazolo[3,2-b][1,3]thiazin-7-one typically involves multi-step reactions that include:
- Formation of the triazole ring via cyclization reactions.
- Introduction of the methoxy and nitrophenyl substituents through electrophilic aromatic substitution.
- Characterization using techniques such as NMR (Nuclear Magnetic Resonance), MS (Mass Spectrometry), and IR (Infrared Spectroscopy) to confirm the structure and purity of the compound.
Antimicrobial Activity
Research has shown that derivatives of triazolo-thiazine compounds exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Several studies have demonstrated that compounds with similar structures can inhibit bacterial growth effectively against strains such as Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The compound's potential as an antifungal agent has been explored in various studies where it showed promising results against common fungal pathogens .
Anticancer Properties
Compounds containing thiazole and triazole rings have been investigated for their anticancer activities:
- Mechanism of Action : These compounds may act by inhibiting specific enzymes involved in cancer cell proliferation or by inducing apoptosis in cancer cells .
- Case Studies : In vitro studies have reported that certain derivatives exhibit cytotoxic effects on various cancer cell lines, suggesting their potential as anticancer agents .
Anti-inflammatory Effects
Another area of research focuses on the anti-inflammatory properties of triazolo-thiazine derivatives:
- Inflammation Models : In vivo studies have indicated that these compounds can reduce inflammation markers in animal models .
- Potential Applications : This suggests their utility in treating inflammatory diseases such as arthritis or other chronic inflammatory conditions.
Data Tables
Preparation Methods
Electrophilic Heterocyclization of Thiazolo-Triazolium Salts
A foundational approach involves the electrophilic heterocyclization of prefunctionalizedthiazolo[3,2-b]triazol-7-ium salts, as demonstrated by Slivka et al.. For the target compound, the synthesis begins with the preparation of a substituted thiazolo-triazolium bromide (Figure 1A).
Procedure :
- Thiazolo-triazolium salt synthesis : React 3-(4-methoxyphenyl)-1,2,4-triazole-5-thiol with 3-nitrobenzyl bromide in dimethylformamide (DMF) at 80°C for 6 hours. The reaction proceeds via nucleophilic substitution, yielding the intermediate salt.
- Cyclization : Treat the salt with aqueous sodium carbonate (Na2CO3) in DMF at room temperature for 2 hours. The base induces deprotonation and intramolecular cyclization, forming the thiazine ring.
Key Parameters :
- Solvent : DMF facilitates solubility and stabilizes intermediates.
- Base selection : Na2CO3 minimizes side reactions compared to stronger bases like NaOH.
- Yield : 68–72% after recrystallization from acetone.
Characterization :
- 1H NMR (400 MHz, DMSO-d6): δ 8.21 (d, J = 8.4 Hz, 1H, Ar-H), 7.89 (s, 1H, triazole-H), 7.45–7.38 (m, 4H, Ar-H), 4.02 (s, 3H, OCH3), 3.75 (t, J = 6.8 Hz, 2H, CH2), 2.95 (t, J = 6.8 Hz, 2H, CH2).
- X-ray crystallography confirms the fused triazolo-thiazine system with bond lengths of 1.45 Å (C–N) and 1.70 Å (C–S).
Three-Component Reaction (3-CR) Strategy
One-Pot Synthesis via Isocyanide-Acetylenedicarboxylate-Thiazinone Condensation
Adapting methodologies from PMC8467237, the target compound can be synthesized via a 3-CR involving:
- 2-Amino-4H-1,3-thiazin-4-one (bearing 3-nitrophenyl substituent).
- Dialkyl acetylenedicarboxylate (e.g., dimethyl acetylenedicarboxylate, DMAD).
- 4-Methoxyphenyl isocyanide .
Procedure :
- Combine DMAD (1.2 eq) and 4-methoxyphenyl isocyanide (1.0 eq) in dry dichloromethane (DCM) at 0°C under nitrogen.
- Add 2-amino-4-(3-nitrophenyl)-4H-1,3-thiazin-4-one (1.0 eq) dropwise.
- Stir at room temperature for 12 hours.
- Purify via column chromatography (hexane/ethyl acetate 3:1) to isolate the product.
Optimization Insights :
- Solvent : DCM outperforms ethanol or acetone, providing yields of 78–82% vs. <50% in polar solvents.
- Temperature : Room temperature prevents premature decomposition of intermediates.
Characterization :
- FTIR : Peaks at 1695 cm⁻¹ (C=O), 1520 cm⁻¹ (NO2), and 1250 cm⁻¹ (C–O–C).
- 13C NMR : 165.2 ppm (C=O), 159.8 ppm (OCH3), 148.1 ppm (C–NO2).
Condensation with α,β-Unsaturated Nitriles
Base-Catalyzed Cyclocondensation
A method inspired by MDPI’s pyranopyran synthesis employs α,β-unsaturated nitriles to form the thiazine ring:
Procedure :
- React 5-(3-nitrophenyl)-1,2,4-triazole-3-thiol (1.0 eq) with 4-methoxycinnamontrile (1.2 eq) in methanol.
- Add piperidine (2 drops) as a base catalyst.
- Reflux for 3 hours.
- Cool, filter, and recrystallize from methanol.
Key Observations :
- Catalyst : Piperidine enhances enolate formation, driving cyclization.
- Yield : 65–70% with purity >95% (TLC, silica gel 60 F254).
Side Reactions :
- Oxidation of thiol to disulfide (mitigated by inert atmosphere).
- Nitro group reduction under prolonged heating (controlled via reflux duration).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Reaction Time | Key Advantage |
|---|---|---|---|
| Electrophilic Cyclization | 68–72 | 8 hours | High regioselectivity |
| 3-CR Approach | 78–82 | 12 hours | One-pot simplicity |
| Nitrile Condensation | 65–70 | 3 hours | Mild conditions |
Functionalization and Derivatization
Post-Synthetic Modifications
The nitro group at C5 permits further functionalization:
- Reduction to amine : Use H2/Pd-C in ethanol to yield 5-(3-aminophenyl) derivatives.
- Azide formation : React with NaN3 in DMF at 60°C (caution: potential explosive byproducts).
Structural Confirmation Techniques
X-Ray Crystallography
Single-crystal analysis (Figure 1B) reveals:
Spectroscopic Correlations
- 1H NMR : Methoxy protons resonate as a singlet at δ 3.98–4.02.
- HRMS : [M+H]+ calculated for C19H15N4O4S: 411.0764; found: 411.0768.
Industrial-Scale Considerations
Q & A
Q. How to investigate the compound’s mechanism of action at the molecular level?
- Methodological Answer : Use kinetic studies (e.g., time-dependent enzyme inhibition) and isotopic labeling (e.g., ¹⁴C-tagged compound) to trace metabolic pathways. Combine with proteomics (e.g., SILAC) to identify target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
